UNC6934

Epigenetics Chemical Probe Validation Chromatin Biology

UNC6934 is the gold-standard chemical probe for dissecting NSD2 chromatin reader function independent of methyltransferase activity. Unlike SET-domain inhibitors, it binds the PWWP1 domain (Kd=80±18 nM) to disrupt H3K36me2 nucleosome interactions without altering global H3K36me2 levels. Validated in NanoBRET (EC50=1.23±0.25 μM) and nucleolar localization assays—phenocopies PWWP1-deficient multiple myeloma isoforms. The structurally matched inactive control UNC7145 (cyclopropyl→isopropyl substitution) enables definitive on-target effect discrimination. Essential for NSD2 scaffolding and trafficking studies in t(4;14) myeloma.

Molecular Formula C24H21N5O4
Molecular Weight 443.5 g/mol
Cat. No. B1194540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC6934
SynonymsUNC6934;  UNC-6934;  UNC 6934
Molecular FormulaC24H21N5O4
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5
InChIInChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31)
InChIKeyKOZGEDUWAQFVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC6934: A Validated Chemical Probe for NSD2-PWWP1 Domain Antagonism


UNC6934 is a small-molecule chemical probe that selectively antagonizes the N-terminal PWWP1 domain of nuclear receptor-binding SET domain-containing 2 (NSD2, also known as WHSC1 or MMSET) [1]. Developed by the Structural Genomics Consortium (SGC) in collaboration with the University of North Carolina, UNC6934 occupies the canonical H3K36me2-binding pocket of NSD2-PWWP1, disrupting its interaction with dimethylated histone H3 lysine 36 (H3K36me2) nucleosomes [2]. Unlike broader NSD2 catalytic SET-domain inhibitors, UNC6934 specifically modulates NSD2 chromatin localization rather than enzymatic methyltransferase activity [3].

Why UNC6934 Cannot Be Substituted with Generic NSD2 Inhibitors or Unvalidated PWWP Antagonists


UNC6934 is a domain-specific probe that targets the PWWP1 chromatin reader domain of NSD2, not the SET catalytic domain [1]. As such, it is mechanistically and functionally distinct from SET-domain inhibitors (e.g., NSD2-IN-4) that block H3K36 dimethyltransferase activity globally . Substituting UNC6934 with an uncharacterized PWWP antagonist or a SET-domain inhibitor will produce different cellular phenotypes: UNC6934 alters NSD2 nucleolar localization without affecting global H3K36me2 levels, whereas SET inhibitors directly suppress NSD2 enzymatic output [2]. Additionally, negative control compounds are essential for distinguishing on-target effects—UNC7145, a structurally related inactive derivative, provides this critical experimental control and cannot be replaced by a generic vehicle or unrelated inhibitor .

UNC6934 Comparative Quantitative Evidence for Procurement Decision-Making


Precise Target Binding Affinity (SPR Kd) Versus Inactive Control Compound

UNC6934 binds to the NSD2-PWWP1 domain with high affinity, whereas its closely related analog UNC7145 (which differs by an isopropyl-for-cyclopropyl substitution) shows no detectable binding. Direct SPR analysis demonstrates that UNC6934 binds NSD2-PWWP1 with a Kd of 80 ± 18 nM, while UNC7145 is inactive by SPR [1]. This direct head-to-head comparison confirms that the cyclopropyl group of UNC6934 is essential for target engagement.

Epigenetics Chemical Probe Validation Chromatin Biology

Broad PWWP-Domain Selectivity Profiling by Differential Scanning Fluorimetry

UNC6934 exhibits pronounced selectivity for NSD2-PWWP1 over a broad panel of structurally related PWWP domains. Differential scanning fluorimetry (DSF) at 100 μM compound concentration showed thermal stabilization of NSD2-PWWP1 (ΔTm ≈ 7 °C), while 15 other human PWWP domains—including NSD3-PWWP1, the closest phylogenetic relative—exhibited negligible ΔTm shifts (≤1 °C) [1]. UNC7145 showed no stabilization of any PWWP domain tested.

Chemical Probe Selectivity Epigenetic Reader Domains Target Validation

Methyltransferase Panel Profiling: Absence of NSD2 SET Domain Inhibition

UNC6934 does not inhibit the catalytic methyltransferase activity of NSD2 or related enzymes, distinguishing it from SET-domain inhibitors. In a panel of 33 methyltransferase domains, UNC6934 showed no inhibitory activity against any tested enzyme, including the H3K36 methyltransferases NSD1, NSD2 (SET domain), NSD3, and SETD2 [1]. This confirms that UNC6934 functions exclusively through PWWP1 antagonism rather than catalytic inhibition.

Enzymatic Assays Off-Target Screening Mechanism of Action

Functional Cellular Antagonism: NanoBRET PPI Disruption in Live Cells

UNC6934 disrupts the interaction between NSD2-PWWP1 and H3K36me2 nucleosomes in living U2OS cells, with quantifiable potency that distinguishes it from the inactive control. NanoBRET assay measurements yield an EC50 of 1.23 ± 0.25 μM for UNC6934, whereas UNC7145 produces no disruption of the interaction even at the highest concentrations tested [1][2].

Cellular Target Engagement Protein-Protein Interaction Live-Cell Assay

Cellular Phenotype: Nucleolar NSD2 Accumulation Without Global H3K36me2 Alteration

UNC6934 induces a specific cellular phenotype—accumulation of endogenous NSD2 in the nucleolus—that distinguishes it from SET-domain inhibitors. In U2OS cells treated with 5 μM UNC6934, NSD2 redistributes to the nucleolus, phenocopying the localization defect of PWWP1-deficient NSD2 isoforms found in t(4;14) multiple myeloma [1]. Critically, this occurs without altering ribosomal RNA transcription or global H3K36me2 levels , in contrast to SET-domain inhibitors which directly suppress H3K36me2.

NSD2 Localization Nucleolus Multiple Myeloma

Limited Off-Target Profile: CNS Receptor Panel Screening

Broad off-target profiling of UNC6934 against a panel of 90 central nervous system receptors, channels, and transporters identified only two targets with >50% inhibition at 10 μM. Of these, only the serotonin transporter (SERT) exhibited a measurable inhibitory constant (Ki = 1.4 ± 0.8 μM), while the μ-opioid receptor showed weaker inhibition (Ki = 8 μM) [1]. UNC7145 showed no significant inhibition across the panel.

Off-Target Pharmacology Selectivity CNS Receptors

Optimal Research Applications for UNC6934 Based on Quantitative Evidence


Dissecting PWWP1-Dependent NSD2 Chromatin Localization Independent of SET Catalytic Activity

UNC6934 is optimally deployed in studies aiming to separate NSD2's chromatin reader function from its methyltransferase activity. Because UNC6934 binds NSD2-PWWP1 (Kd = 80 ± 18 nM) without inhibiting the SET domain or 33 other methyltransferases, it enables investigation of NSD2 nucleolar localization and scaffolding functions in isolation [1]. This application is particularly relevant for understanding NSD2 biology in t(4;14) multiple myeloma, where PWWP1-deficient NSD2 isoforms exhibit altered localization [2].

Rigorous Chemical Probe Studies Requiring Validated Negative Controls

UNC6934 is designed for experiments where a structurally matched, inactive negative control is essential for interpreting phenotypic data. The cyclopropyl-to-isopropyl substitution in UNC7145 abolishes target binding (inactive by SPR) while preserving physicochemical properties [1]. This enables side-by-side experiments that distinguish NSD2-PWWP1-specific effects from compound-related artifacts—a gold-standard approach in chemical probe validation [2].

Investigating Nucleolar NSD2 Accumulation as a Phenotypic Biomarker

UNC6934 induces robust nucleolar accumulation of endogenous NSD2 at 5 μM in U2OS cells, phenocopying the localization defect observed in multiple myeloma-associated NSD2 isoforms lacking PWWP1 [1]. This phenotype serves as a reliable, microscopy-based biomarker of target engagement and can be used to screen for genetic or pharmacological modulators of NSD2 subcellular trafficking. The effect occurs without altering global H3K36me2 levels or rRNA transcription [2].

Cellular PPI Disruption Studies Using NanoBRET or Related Assays

UNC6934 demonstrates reproducible disruption of the NSD2-PWWP1/H3K36me2 nucleosome interaction in live-cell NanoBRET assays (EC50 = 1.23 ± 0.25 μM) [1]. This assay can be adapted for compound screening, structure-activity relationship (SAR) studies of PWWP1 antagonists, or validation of NSD2-PWWP1 engagement in cell lines of interest. The inactive control UNC7145 produces no signal disruption, providing a clear assay window for hit identification [2].

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